molecular formula C42H72O14 B13915013 2-[[3,12-Dihydroxy-4,4,7,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[[3,12-Dihydroxy-4,4,7,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13915013
M. Wt: 801.0 g/mol
InChI Key: IMRDPGPCESGXDB-UHFFFAOYSA-N
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Description

The compound “2-[[3,12-Dihydroxy-4,4,7,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule with multiple hydroxyl groups and a cyclopenta[a]phenanthrene core. This compound is likely to be a derivative of a natural product or a synthetic analog with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through cyclization reactions.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Glycosylation: The attachment of the oxane ring with hydroxyl groups can be done using glycosyl donors and acceptors under acidic or basic conditions.

Industrial Production Methods

Industrial production may involve:

    Fermentation: If the compound is a natural product, it can be produced through microbial fermentation.

    Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl groups.

    Reduction: Reduction of double bonds or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Osmium tetroxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions but may include oxidized or reduced forms of the compound, or derivatives with substituted groups.

Scientific Research Applications

Chemistry

    Synthesis of Analogues: Used as a starting material for synthesizing analogues with potential biological activity.

    Study of Reaction Mechanisms: Understanding the reactivity and mechanisms of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.

    Cell Signaling: May interact with cell signaling pathways.

Medicine

    Drug Development: Potential lead compound for developing new drugs.

    Therapeutic Applications: Possible applications in treating diseases due to its biological activity.

Industry

    Biotechnology: Used in biotechnological applications for producing derivatives.

    Pharmaceuticals: As an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating signaling pathways, inhibiting or activating enzymes.

Comparison with Similar Compounds

Similar Compounds

    Steroids: Similar in structure due to the cyclopenta[a]phenanthrene core.

    Glycosides: Similar due to the presence of glycosyl groups.

Uniqueness

    Complexity: The compound’s structure is more complex than typical steroids or glycosides.

    Biological Activity: Unique biological activities due to the specific arrangement of functional groups.

Properties

Molecular Formula

C42H72O14

Molecular Weight

801.0 g/mol

IUPAC Name

2-[[3,12-dihydroxy-4,4,7,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H72O14/c1-19(2)10-9-13-42(8,56-38-34(52)32(50)30(48)25(18-44)54-38)21-11-14-41(7)27-20(3)35(55-37-33(51)31(49)29(47)24(17-43)53-37)36-39(4,5)26(46)12-15-40(36,6)22(27)16-23(45)28(21)41/h10,20-38,43-52H,9,11-18H2,1-8H3

InChI Key

IMRDPGPCESGXDB-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(CC(C3C2(CCC3C(C)(CCC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)O)C5(CCC(C(C5C1OC6C(C(C(C(O6)CO)O)O)O)(C)C)O)C

Origin of Product

United States

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